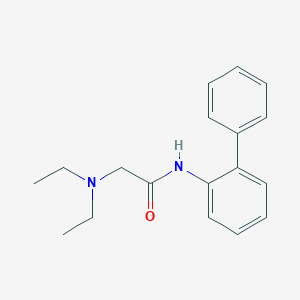
2-(diethylamino)-N-(2-phenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-(diethylamino)-2’-phenyl- is an organic compound that belongs to the class of acetanilides. It is characterized by the presence of a phenyl group attached to an acetamido group, with a diethylamino substituent. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(diethylamino)-2’-phenyl- typically involves the acetylation of aniline derivatives. One common method includes the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc dust . The reaction is carried out under anhydrous conditions and often requires heating to facilitate the acetylation process .
Industrial Production Methods
Industrial production of Acetanilide, 2-(diethylamino)-2’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly catalysts and green chemistry principles is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 2-(diethylamino)-2’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-(diethylamino)-2’-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential analgesic and antipyretic properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Acetanilide, 2-(diethylamino)-2’-phenyl- primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its analgesic and antipyretic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paracetamol: Another acetanilide derivative with analgesic and antipyretic properties.
Phenacetin: Similar in structure and used for its analgesic effects.
Acetaminophen: Widely used as a pain reliever and fever reducer.
Uniqueness
Acetanilide, 2-(diethylamino)-2’-phenyl- is unique due to its specific diethylamino substituent, which imparts distinct chemical and pharmacological properties. This differentiates it from other acetanilide derivatives and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
109555-53-5 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)14-18(21)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CHWBOTZKLAHSNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Key on ui other cas no. |
109555-53-5 |
Synonyme |
2-diethylamino-N-(2-phenylphenyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


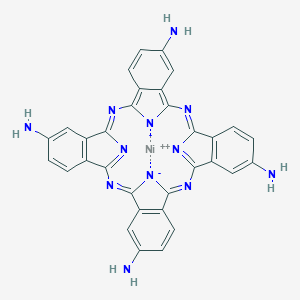

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)
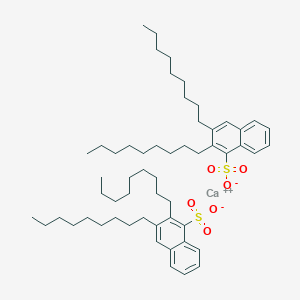

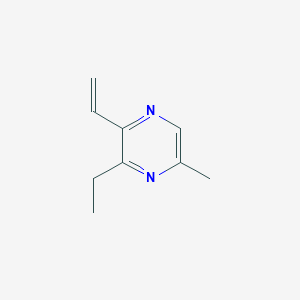
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
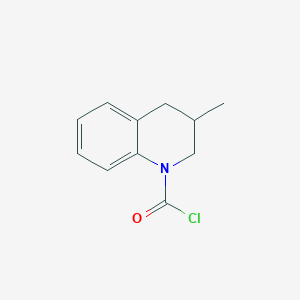
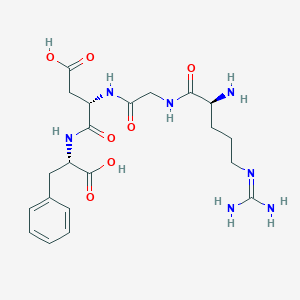
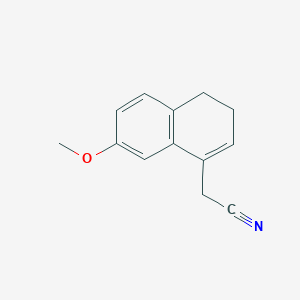
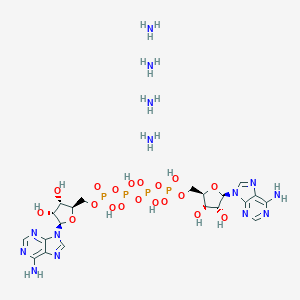
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
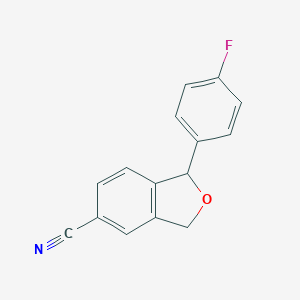
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
